Cas no 1852221-30-7 (1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-)

1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-
-
- インチ: 1S/C4H8N4O2S/c1-8-4(2-6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10)
- InChIKey: TXCNZAYAMBWGEF-UHFFFAOYSA-N
- SMILES: N1(C)C(CS(N)(=O)=O)=CN=N1
1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679852-5.0g |
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |
1852221-30-7 | 5g |
$4349.0 | 2023-05-26 | ||
Enamine | EN300-679852-0.25g |
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |
1852221-30-7 | 0.25g |
$1381.0 | 2023-05-26 | ||
Enamine | EN300-679852-0.1g |
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |
1852221-30-7 | 0.1g |
$1320.0 | 2023-05-26 | ||
Enamine | EN300-679852-10.0g |
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |
1852221-30-7 | 10g |
$6450.0 | 2023-05-26 | ||
Enamine | EN300-679852-1.0g |
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |
1852221-30-7 | 1g |
$1500.0 | 2023-05-26 | ||
Enamine | EN300-679852-0.05g |
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |
1852221-30-7 | 0.05g |
$1261.0 | 2023-05-26 | ||
Enamine | EN300-679852-0.5g |
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |
1852221-30-7 | 0.5g |
$1440.0 | 2023-05-26 | ||
Enamine | EN300-679852-2.5g |
(1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |
1852221-30-7 | 2.5g |
$2940.0 | 2023-05-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080392-1g |
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide |
1852221-30-7 | 95% | 1g |
¥7441.0 | 2023-03-19 |
1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-に関する追加情報
Recent Advances in the Study of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- (CAS: 1852221-30-7)
The compound 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- (CAS: 1852221-30-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic sulfonamide derivative has been investigated for its unique physicochemical properties and biological activities, particularly in the context of drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and pharmacological evaluation, shedding light on its mechanism of action and potential as a lead compound for various diseases.
A key area of interest has been the role of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- as a modulator of enzymatic activity. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits inhibitory effects against carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma, epilepsy, and cancer. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the enzyme's active site, revealing interactions with key amino acid residues that contribute to its selectivity and potency.
In addition to its enzymatic modulation, recent investigations have explored the antimicrobial potential of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-. A 2024 study in Bioorganic Chemistry reported that derivatives of this compound displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. These findings suggest its potential as a scaffold for developing novel antibiotics.
Another significant advancement involves the application of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- in cancer therapy. A preclinical study published in Molecular Cancer Therapeutics (2023) highlighted its efficacy in inducing apoptosis in various cancer cell lines, particularly those with upregulated survival pathways. The compound was found to inhibit key signaling molecules such as AKT and ERK, leading to cell cycle arrest and programmed cell death. These results position it as a promising candidate for further development in oncology.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- through green chemistry approaches. A 2024 paper in Organic Process Research & Development described a novel catalytic system that improves yield and reduces waste generation during synthesis. This advancement addresses previous challenges related to scalability and environmental impact, facilitating its transition from laboratory-scale to industrial production.
Looking ahead, researchers are exploring the potential of 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- in combination therapies and drug delivery systems. Preliminary data presented at the 2024 American Chemical Society meeting showed enhanced efficacy when co-administered with existing chemotherapeutic agents, suggesting synergistic effects. Additionally, nanoparticle formulations of the compound are being investigated to improve its pharmacokinetic profile and target specificity.
In conclusion, the growing body of research on 1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl- (CAS: 1852221-30-7) demonstrates its multifaceted potential in pharmaceutical applications. From its established roles as an enzyme inhibitor and antimicrobial agent to emerging applications in cancer therapy and drug delivery, this compound continues to be a valuable subject of investigation. Future studies will likely focus on clinical translation, structure-activity relationship optimization, and the exploration of additional therapeutic indications.
1852221-30-7 (1H-1,2,3-Triazole-5-methanesulfonamide, 1-methyl-) Related Products
- 23060-72-2(1-(2-chloroethyl)-1H-Indole)
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)
- 941926-95-0(N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 125872-57-3(3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol)
- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)
- 35845-34-2(Ethyl-d5 Crotonate)
- 2171788-17-1(3-(1,1-dicyclopropylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)




